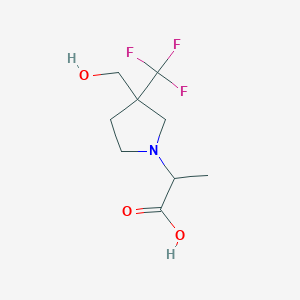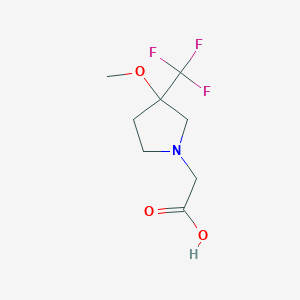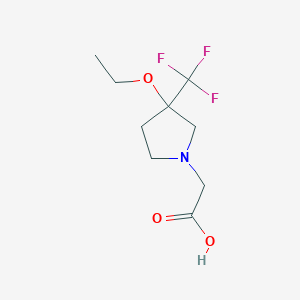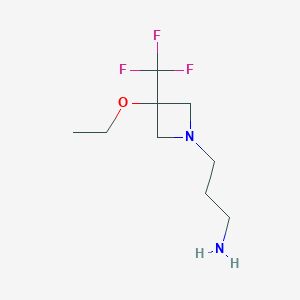
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine
Descripción general
Descripción
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C9H17F3N2O and its molecular weight is 226.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Trifluoromethyl-Containing Compounds
The chemical structure of 3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine plays a crucial role in the synthesis of trifluoromethyl-containing compounds. For instance, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to the discussed compound, are synthesized from corresponding 3-benzyloxy-β-lactams and transformed into new building blocks. These blocks are precursors for constructing CF3-containing aminopropanes, aziridines, and various cyclic compounds through chlorination and subsequent reactions (Dao Thi et al., 2018).
Synthesis of Amino Acid Derivatives
Another application involves the synthesis of chiral donor–acceptor azetines, which are synthesized through [3+1]-cycloaddition of enoldiazoacetates with aza-ylides. These compounds facilitate the formation of amino acid derivatives, including peptides and natural products, showcasing a broad spectrum of applications in chemistry and biology (Marichev et al., 2019).
Antimicrobial and Antitubercular Activities
Derivatives of azetidinones, synthesized from compounds structurally similar to this compound, have shown promising results in antimicrobial and antitubercular activities. These compounds, through various synthetic pathways, contribute to the development of new therapeutic agents (Chandrashekaraiah et al., 2014).
Synthesis of Energetic Compounds
The compound's chemistry is also applicable in the synthesis of energetic materials. N- and O-trifluoroacetylation, a method involving similar chemical functionalities, is used to protect groups under nitration conditions, leading to the synthesis of high-energy compounds (Bellamy et al., 2007).
Medicinal Chemistry
In medicinal chemistry, the azetidine group, similar to the one found in this compound, is crucial for synthesizing azetidine-3-amines. This synthesis, starting from commercial materials, offers a straightforward method for introducing azetidine into pharmacologically active compounds, enhancing their medicinal potential (Wang & Duncton, 2020).
Propiedades
IUPAC Name |
3-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O/c1-2-15-8(9(10,11)12)6-14(7-8)5-3-4-13/h2-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAXHTWNTCPLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)CCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477357.png)
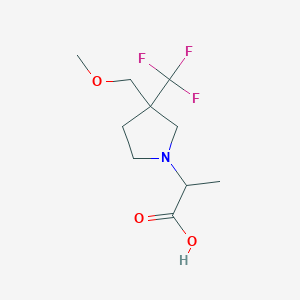

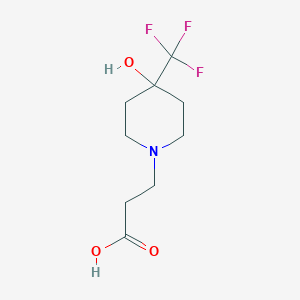


![2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1477367.png)
![7-methyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477368.png)
